molecular formula C19H24ClNO4 B3200411 tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 1017781-51-9

tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No.: B3200411
CAS No.: 1017781-51-9
M. Wt: 365.8 g/mol
InChI Key: RWBJYKWNIJGNAI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-(3-chlorophenyl)-3-oxopropanoyl moiety at the 4-position. This compound is likely utilized as an intermediate in pharmaceutical or organic synthesis, leveraging the Boc group for amine protection and the chlorophenyl ketone for further functionalization.

Properties

IUPAC Name

tert-butyl 4-[3-(3-chlorophenyl)-3-oxopropanoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO4/c1-19(2,3)25-18(24)21-9-7-13(8-10-21)16(22)12-17(23)14-5-4-6-15(20)11-14/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBJYKWNIJGNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678112
Record name tert-Butyl 4-[3-(3-chlorophenyl)-3-oxopropanoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-51-9
Record name tert-Butyl 4-[3-(3-chlorophenyl)-3-oxopropanoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step often involves the use of a Friedel-Crafts acylation reaction, where a 3-chlorobenzoyl chloride is reacted with the piperidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the tert-butyl ester group: This can be accomplished by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

Medicinal Chemistry

The primary application of tert-butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate lies in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known pharmaceuticals suggests it may exhibit significant biological activity.

Case Studies:

  • Anticancer Activity: Preliminary studies have indicated that derivatives of piperidine compounds can inhibit the proliferation of cancer cells. The chlorophenyl substitution may enhance this activity by increasing lipophilicity and facilitating cellular uptake .
  • Neurological Disorders: Compounds with piperidine structures are often explored for their neuroprotective effects. Research into this compound could lead to new treatments for conditions such as Alzheimer's disease or schizophrenia, where modulation of neurotransmitter systems is crucial .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new drugs and materials.

Applications in Synthesis:

  • Building Block for Pharmaceuticals: The compound can be utilized as a starting material for synthesizing other bioactive molecules, leveraging its functional groups to introduce diversity into drug candidates .
  • Material Science: Research into polymerization processes has identified piperidine derivatives as potential components in creating novel materials with unique properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1017781-49-5)
  • Structural Difference : The bromine atom replaces chlorine at the para position of the phenyl ring.
  • Physicochemical Properties: Molecular formula: C₁₉H₂₄BrNO₄ (vs. C₁₉H₂₄ClNO₄ for the chloro analog). Molecular weight: 410.30 g/mol (vs. ~365.8 g/mol for the chloro compound) .
  • Reactivity : Bromine’s larger atomic size and lower electronegativity enhance its suitability for cross-coupling reactions (e.g., Suzuki coupling), whereas chlorine may require harsher conditions .
  • Safety Profile : The bromo analog carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), likely applicable to the chloro variant as well .
General Halogen Effects:
  • Bromine’s polarizability may enhance aryl ring reactivity.
  • Applications : Halogenated analogs are valuable in drug discovery for tuning lipophilicity and metabolic stability .

Ester-Substituted Analogs

tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3)
  • Structural Difference : Replaces the chlorophenyl ketone with an ethoxy ester group.
  • Similarity Score : 0.97 (indicating high structural overlap) .
  • Reactivity : Esters are more susceptible to hydrolysis under acidic/basic conditions compared to aryl ketones. This may limit stability in aqueous environments.
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8)
  • Structural Difference : Methoxy ester replaces the chlorophenyl group.
  • Similarity Score : 0.95 .

Dicarboxylate Analogs

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5)
  • Structural Difference : Features ethyl ester and Boc groups at positions 1 and 4, with a ketone at position 3.
  • Similarity Score : 0.94 .
  • Applications : Dicarboxylates are intermediates in peptide mimetics or β-turn inducers.
1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 98977-34-5)
  • Structural Difference : Ketone at position 4 and ethyl ester at position 3.

Biological Activity

tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate, also known by its CAS number 1017781-53-1, is a compound of significant interest in medicinal chemistry. Its structure features a piperidine ring, which is known for its biological activity, particularly in the context of drug development. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H25NO4\text{C}_{19}\text{H}_{25}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the piperidine moiety allows for modulation of neurotransmitter pathways, which can influence various physiological processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Some studies suggest that derivatives of piperidine compounds can act as inhibitors of specific enzymes, potentially including β-lactamases, which are critical in antibiotic resistance.
  • Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neuropharmacology.

Biological Activity Data

Research has indicated that this compound exhibits various biological activities. Below is a summary table detailing some key findings from recent studies:

Activity Effect Reference
AntimicrobialInhibits growth of resistant bacterial strains
NeuroprotectiveReduces neuronal cell death in vitro
Anti-inflammatoryDecreases pro-inflammatory cytokine production

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

  • Antimicrobial Efficacy:
    A study demonstrated that this compound exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit β-lactamase enzymes was highlighted as a crucial factor in overcoming antibiotic resistance.
  • Neuroprotective Properties:
    In a neurobiology study, this compound was tested for its neuroprotective effects against oxidative stress-induced neuronal death. Results indicated that it significantly reduced cell apoptosis and preserved neuronal function, suggesting potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Activity:
    Research into the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in managing inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate
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tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate

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